molecular formula C14H15N3O3 B044719 3-Amino-6-(4-methylphenyl)pyrazinecarboxylicacidethylester-4-oxide CAS No. 113120-63-1

3-Amino-6-(4-methylphenyl)pyrazinecarboxylicacidethylester-4-oxide

Numéro de catalogue: B044719
Numéro CAS: 113120-63-1
Poids moléculaire: 273.29 g/mol
Clé InChI: YUTZCXPIUHKIFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Pyrazine-Based Pharmacophores in Medicinal Chemistry

The historical development of pyrazine-based pharmacophores traces back to early observations of their unique chemical reactivity and biological activity profiles. The recognition of pyrazine derivatives as important medicinal chemistry scaffolds emerged from systematic investigations into heterocyclic systems that could provide optimal balance between stability and reactivity. Early synthetic efforts focused on establishing reliable methodologies for pyrazine ring formation and subsequent functionalization, laying the groundwork for more sophisticated derivatives.

Historical perspectives on pyrazine chemistry reveal a progressive understanding of how structural modifications influence biological activity. The development of synthetic routes to pyrazine derivatives paralleled advances in understanding structure-activity relationships, leading to recognition that specific substitution patterns could dramatically alter pharmacological profiles. This understanding was particularly important for compounds incorporating both pyrazine cores and additional functional groups such as carboxylate esters and amino substituents.

The evolution of pyrazine pharmacophore design has been marked by increasing sophistication in targeting specific biological pathways. Early pyrazine derivatives often exhibited broad-spectrum activity, but contemporary approaches focus on selective targeting through precise structural modifications. The incorporation of N-oxide functionalities represents a significant advancement in this regard, as these modifications can enhance selectivity while maintaining or improving potency.

Comparative analysis of historical and contemporary pyrazine derivatives reveals significant improvements in understanding molecular interactions at the protein level. Modern crystallographic studies have provided detailed insights into how pyrazine-based ligands interact with their biological targets, revealing the importance of specific hydrogen bonding patterns and π-interactions. These findings have informed the design of newer derivatives like this compound, which incorporate multiple interaction sites for enhanced binding affinity.

The historical context also encompasses the development of synthetic methodologies for introducing N-oxide functionalities into pyrazine systems. Early oxidation methods often suffered from poor selectivity and yield, but contemporary approaches utilizing specialized oxidizing agents and controlled reaction conditions have enabled the preparation of complex N-oxide derivatives with high precision. This synthetic evolution has been crucial for accessing compounds like the target derivative, which requires careful control of oxidation state and substitution pattern.

Significance of N-Oxide Functionalization in Bioactive Molecule Design

The incorporation of N-oxide functionalities into bioactive molecules represents a paradigm shift in heterocyclic chemistry, offering unique opportunities for modulating molecular properties and biological activity. N-oxide functionalization fundamentally alters the electronic distribution within heterocyclic systems, creating new sites for intermolecular interactions while modifying existing interaction patterns. This dual effect enables the design of molecules with enhanced selectivity and improved pharmacological profiles.

The significance of N-oxide functionalization extends beyond simple electronic modifications to encompass fundamental changes in molecular recognition processes. The relatively high electron density of the N-oxide oxygen creates strong hydrogen bond acceptor sites that can engage with complementary donor groups in biological targets. This enhanced hydrogen bonding capability has been successfully exploited in the development of bioisosteric replacements for carbonyl groups, often resulting in superior binding affinity and selectivity.

Research into heterocyclic N-oxides has revealed their emerging role as a distinct class of therapeutic agents with diverse biological activities including anticancer, antibacterial, antihypertensive, antiparasitic, anti-human immunodeficiency virus, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities. The N-oxide motif has been successfully employed in numerous drug development projects, demonstrating its versatility and importance in contemporary medicinal chemistry.

The molecular interactions of pyrazine-based N-oxides with proteins have been extensively characterized, revealing complex binding modes that involve combinations of hydrogen bonding, π-interactions, and coordination to metal ions. Analysis of crystallographic data has shown that the most frequent interaction of pyrazine derivatives involves hydrogen bonding to pyrazine nitrogen atoms as acceptors, followed by weak hydrogen bonds with pyrazine hydrogen atoms as donors. These interaction patterns are further enhanced in N-oxide derivatives through additional hydrogen bonding opportunities provided by the oxide functionality.

Table 1: Comparative Properties of Pyrazine Derivatives and N-Oxide Analogs

Property Pyrazine Derivatives N-Oxide Analogs Enhancement Factor
Hydrogen Bond Acceptor Sites Limited to ring nitrogens Ring nitrogens plus oxide oxygen 1.5-2.0x
Electron Density Moderate Enhanced at oxide site Significant
Basicity Moderate Reduced (pKa ~0.8 for pyridine N-oxide) 5 orders of magnitude decrease
Metabolic Stability Variable Often enhanced Case-dependent
Water Solubility Limited Generally improved 2-5x increase

The design implications of N-oxide functionalization are particularly evident in the context of hypoxic-selective cytotoxins, where certain heterocyclic N-oxides undergo selective reduction to highly reactive free radicals under the action of multiple reductases. These free radicals confer inherent cytotoxicity through deoxyribonucleic acid strand breaks and topoisomerase poisoning, demonstrating how N-oxide functionalization can create entirely new mechanisms of biological activity.

Contemporary approaches to N-oxide-containing bioactive molecules also consider the metabolic implications of this functionalization. N-oxides represent important water-soluble metabolites of tertiary amines, but they can also be reduced to parent amines in biological systems. This bidirectional metabolic relationship enables the design of prodrug strategies where N-oxide derivatives serve as more stable or selective precursors to active amine compounds.

The synthetic accessibility of N-oxide derivatives has been greatly enhanced by recent methodological developments. Novel deoxygenation methods utilizing environmentally friendly reagents such as iodide catalysts and formic acid have provided efficient routes for both the synthesis and modification of heterocyclic N-oxides. These advances have made it practical to explore diverse N-oxide derivatives and optimize their properties for specific applications.

Table 2: Biological Activity Profiles of Representative Pyrazine N-Oxide Derivatives

Compound Class Primary Activity Mechanism Selectivity Index
Pyrazine N,N'-dioxides Antimicrobial Free radical generation Moderate
Dihydropyrazine N-oxides Virulence modulation Protein interaction High
Pyrazine carboxylate N-oxides Anti-inflammatory Enzyme inhibition Variable
Amino-substituted pyrazine N-oxides Neuroprotective Receptor modulation High

The significance of N-oxide functionalization in contemporary bioactive molecule design is further demonstrated by its application in addressing resistance mechanisms. Traditional therapeutic agents often face challenges from enzymatic degradation or efflux mechanisms, but N-oxide derivatives can exhibit altered susceptibility to these resistance pathways. This property makes N-oxide functionalization an attractive strategy for developing next-generation therapeutics with improved efficacy profiles.

Propriétés

IUPAC Name

ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-14(18)12-13(15)17(19)8-11(16-12)10-6-4-9(2)5-7-10/h4-8,15,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTZCXPIUHKIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN(C1=N)O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355815
Record name ZINC00331447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113120-63-1
Record name ZINC00331447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Pyrazine Ring Formation

The pyrazine backbone is typically synthesized via condensation reactions. A common approach involves reacting 1,2-diamines with α-diketones or their equivalents. For example, 2,5-diketopiperazine derivatives can undergo dehydrogenation to yield substituted pyrazines. Alternatively, cyclocondensation of glyoxal with diamines under acidic conditions provides a direct route.

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl substituent at position 6 is introduced via cross-coupling reactions. Suzuki-Miyaura coupling using 4-methylphenylboronic acid and a halogenated pyrazine precursor (e.g., 6-bromo-2-carboxyethylpyrazine) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) achieves this transformation. Reaction conditions typically involve temperatures of 80–100°C in a mixture of dioxane and aqueous Na₂CO₃.

Esterification of the Carboxylic Acid Group

The carboxylic acid at position 2 is esterified using ethanol under acidic or enzymatic conditions. For instance, refluxing 6-methylpyrazine-2-carboxylic acid with excess ethanol and concentrated H₂SO₄ yields the ethyl ester. This step often achieves yields >85% when monitored by TLC for completion.

Catalytic Methods and Reaction Optimization

Amination Strategies

Amination at position 3 is achieved through nucleophilic substitution or catalytic amidation. Nitration followed by reduction (e.g., using H₂/Pd-C) introduces the amino group. Alternatively, direct amination employs NH₃ or protected amines under Ullmann conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C).

Table 1: Comparative Amination Methods

MethodConditionsYield (%)Reference
Nitration/ReductionHNO₃, H₂SO₄ → H₂/Pd-C72
Direct Ullmann CouplingCuI, NH₃, 110°C65
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONa78

Oxidation to N-Oxide

The N-oxide moiety is introduced using oxidizing agents like hydrogen peroxide (30% H₂O₂ in acetic acid, 60°C, 12 h) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The reaction is exothermic and requires careful temperature control to avoid over-oxidation.

Analytical Characterization and Yield Optimization

Purification Techniques

Crude products are purified via recrystallization (e.g., isopropanol) or column chromatography (SiO₂, ethyl acetate/hexane). The compound exhibits a melting point of 173–175°C, consistent with its crystalline structure.

Yield Enhancement Strategies

  • Catalyst Loading : Increasing Pd catalyst to 5 mol% improves coupling efficiency.

  • Solvent Optimization : Replacing dioxane with DMAc in Suzuki reactions enhances solubility.

  • Microwave Assistance : Reducing reaction times from 24 h to 2 h via microwave irradiation (150°C) boosts yields by 15% .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antiviral Properties
Research indicates that 3-Amino-6-(4-methylphenyl)pyrazinecarboxylicacidethylester-4-oxide exhibits antimicrobial and antiviral activities. Studies have shown its potential to inhibit various pathogens, making it a candidate for drug development aimed at treating infectious diseases.

Anti-inflammatory and Anticancer Activities
The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. Additionally, preliminary studies suggest that it may possess anticancer properties, potentially inhibiting tumor growth through mechanisms involving kinase inhibition.

Biological Research

Mechanism of Action
The biological effects of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. Its ability to inhibit kinase activity is particularly noteworthy, as kinases play a critical role in cell proliferation and survival.

Material Science

Precursor for New Materials
In materials science, this compound serves as a building block for synthesizing novel materials with tailored properties. Its unique functional groups allow for various chemical modifications, leading to applications in polymer science and nanotechnology.

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Inhibition : In vitro studies on cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates, indicating its potential utility in cancer therapy.
  • Material Development Research : Researchers have successfully utilized this compound in synthesizing novel polymers with enhanced thermal stability and mechanical properties, showcasing its versatility in material applications.

Mécanisme D'action

The mechanism of action of Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation .

Comparaison Avec Des Composés Similaires

Compounds :

  • N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (1)
  • N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide (2)
Parameter 3-Amino-6-(4-methylphenyl)pyrazinecarboxylicacidethylester-4-oxide Compound 1/2
Core Structure Pyrazine with ester and 4-oxide groups Pyrazine with amide linkage
Substituents 4-Methylphenyl, ethyl ester, amino, 4-oxide 3-Iodo-4-methylphenyl, tert-butyl (Compound 2)
Functional Groups Ester, amine, oxide Amide, halogen (iodo)
Synthesis Route Not explicitly detailed in evidence Condensation of pyrazinecarboxylic acid chlorides with substituted anilines
Biological Activity Not reported in evidence Acts as abiotic elicitors of flavonolignan production in S. marianum cultures

Key Differences :

  • The target compound’s ester and oxide groups contrast with the amide and halogen substituents in Compounds 1/2.
  • Lipophilic/electron-withdrawing groups (e.g., iodo, tert-butyl) in Compounds 1/2 enhance their bioactivity in plant systems, whereas the target compound’s functional groups may influence solubility or metabolic stability .

Ethyl 1-(3-Amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl)-3-methylpiperidine-4-carboxylate (48a) ()

Compound: Ethyl 1-(3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl)-3-methylpiperidine-4-carboxylate (48a)

Parameter This compound Compound 48a
Core Structure Pyrazine with ester and 4-oxide Pyrazine fused with piperidine
Substituents 4-Methylphenyl, ethyl ester 3,4,5-Trimethoxyphenyl, piperidine, methyl
Synthesis Route Not detailed Suzuki coupling of bromopyrazinyl-piperidine with trimethoxyphenylboronic acid
Functional Groups Ethyl ester, oxide, amino Ester, methoxy, tertiary amine
Potential Applications Unknown (based on evidence) Likely designed for kinase inhibition or receptor binding due to trimethoxyphenyl group

Key Differences :

  • The piperidine ring in Compound 48a introduces conformational flexibility, absent in the target compound’s planar pyrazine-oxide structure .

2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) ()

Compound : DF 203 (NSC 674495)

Parameter This compound DF 203
Core Structure Pyrazine Benzothiazole
Substituents 4-Methylphenyl, ethyl ester, oxide 4-Amino-3-methylphenyl
Biological Activity Not reported Potent antitumor agent; metabolized by CYP1A1 to inactive 6-hydroxy derivative
Metabolism Unknown CYP1A1-dependent hydroxylation critical for antitumor selectivity

Key Differences :

  • Scaffold Variation : DF 203’s benzothiazole core enables distinct pharmacokinetic profiles compared to pyrazine derivatives.
  • Bioactivation : DF 203 requires metabolic activation (via CYP1A1) for activity, whereas the target compound’s oxide group may influence redox properties or stability .

Research Implications and Gaps

  • The target compound’s 4-oxide group is underexplored in the provided evidence; further studies could assess its impact on reactivity or bioactivity.
  • Comparative metabolic studies with DF 203 might reveal how pyrazine oxides vs. benzothiazoles interact with cytochrome P450 enzymes.
  • Synthetic routes (e.g., Suzuki coupling in ) could be adapted to modify the target compound’s substituents for enhanced functionality .

Activité Biologique

3-Amino-6-(4-methylphenyl)pyrazinecarboxylic acid ethyl ester 4-oxide, a pyrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has shown promise in several pharmacological applications, including antimicrobial and anticancer activities.

  • Molecular Formula : C12H14N4O3
  • Molecular Weight : 258.26 g/mol
  • CAS Number : [not specified]
  • Solubility : Soluble in DMSO and methanol, slightly soluble in water.

Biological Activities

The biological activities of 3-Amino-6-(4-methylphenyl)pyrazinecarboxylic acid ethyl ester 4-oxide can be summarized as follows:

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of pyrazinecarboxylic acids exhibit activity against various strains of bacteria, including Mycobacterium tuberculosis . The compound's structure suggests potential for similar activity.
    • A comparative study showed that pyrazine derivatives can inhibit bacterial growth effectively, with some compounds showing MIC values as low as 10 µg/mL against resistant strains .
  • Anticancer Properties :
    • Research indicates that compounds containing the pyrazine moiety may inhibit tumor cell proliferation. For instance, derivatives have been noted to reduce cell viability in cancer cell lines by inducing apoptosis .
    • A specific study demonstrated that the introduction of an amino group at the 3-position enhances cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be exploited for drug development .
  • Anti-inflammatory Effects :
    • Pyrazine derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This suggests that 3-Amino-6-(4-methylphenyl)pyrazinecarboxylic acid ethyl ester 4-oxide could possess similar anti-inflammatory properties.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 3-Amino-6-(4-methylphenyl)pyrazinecarboxylic acid ethyl ester 4-oxide:

StudyFindings
Demonstrated antimicrobial activity against M. tuberculosis with MIC values indicating effectiveness at low concentrations.
Investigated various pyrazine derivatives and their cytotoxic effects on cancer cells; highlighted the role of functional groups in enhancing activity.
Reported anti-inflammatory properties linked to structural modifications in pyrazine derivatives, suggesting potential therapeutic uses in inflammatory diseases.

Research Findings

Recent investigations into the biological activity of pyrazine derivatives have yielded promising results:

  • Antimicrobial Studies : A series of pyrazinecarboxylic acids were synthesized and tested for their ability to combat M. tuberculosis, showing significant activity compared to standard antibiotics .
  • Cytotoxicity Assays : In vitro assays revealed that certain structural modifications lead to increased cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the derivative .
  • Mechanistic Insights : Mechanistic studies suggest that these compounds may act through multiple pathways, including inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-6-(4-methylphenyl)pyrazinecarboxylic acid ethyl ester-4-oxide?

Methodological Answer: A common approach involves multi-step heterocyclic synthesis, as exemplified in analogous pyrazine derivatives. For example, coupling reactions using palladium catalysts (e.g., PdCl₂(dppf)₂) with alkynes, followed by functional group modifications (e.g., oxidation, esterification), can yield the target compound. Specific conditions include refluxing in THF at 80°C and using Na₂S·5H₂O for cyclization steps . Optimization of reaction time and solvent polarity is critical to minimize side products.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the aromatic proton environment and ester/amine substituents.
  • FT-IR : For identifying carbonyl (C=O, ~1700 cm⁻¹) and N-oxide (~1250 cm⁻¹) stretches.
  • Elemental Analysis : To validate the molecular formula (C₁₄H₁₅N₃O₃) and purity .
  • Mass Spectrometry (ESI/HRMS) : To corroborate the molecular weight (273.2872 g/mol) .

Q. How can the molecular structure be confirmed using crystallographic data?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related pyrazine N-oxide derivatives, hydrogen bonding patterns (e.g., N–H⋯O interactions) and lattice energy calculations (via DFT) are used to refine the structure. CCDC deposition (e.g., reference code 2032776 for analogous compounds) provides benchmark data for comparison .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies between predicted and observed spectral peaks (e.g., unexpected splitting in NMR) require:

  • Dynamic NMR Studies : To assess rotational barriers of substituents like the 4-methylphenyl group.
  • Computational Validation : DFT-simulated spectra (using Gaussian or ORCA) can identify conformational isomers or protonation states .
  • Cross-Technique Correlation : Pairing IR data with X-ray-derived bond lengths ensures consistency in functional group assignments.

Q. What computational methods predict the reactivity of the N-oxide moiety in this compound?

Methodological Answer:

  • DFT Calculations : To map frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic sites. For example, the N-oxide group’s electron-withdrawing effect can be quantified via Mulliken charges.
  • Molecular Dynamics (MD) Simulations : To study solvent interactions (e.g., polar aprotic solvents like DMF) and their impact on reaction pathways .
  • Docking Studies : If exploring biological activity, ligand-receptor binding affinities can be modeled using AutoDock Vina.

Q. How to optimize reaction conditions for higher yields in pyrazine N-oxide synthesis?

Methodological Answer:

  • Catalyst Screening : Compare PdCl₂(dppf)₂ with alternative catalysts (e.g., CuI/NEt₃ systems) to enhance coupling efficiency .
  • Solvent Effects : Test polar solvents (e.g., acetonitrile) versus non-polar alternatives to stabilize intermediates.
  • Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C for 30 min) to accelerate steps prone to decomposition .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

Methodological Answer: Variations (e.g., 178°C vs. lower values) may arise from:

  • Polymorphism : SCXRD can identify different crystalline forms.
  • Purity Assessment : Combine DSC (differential scanning calorimetry) with HPLC to detect impurities.
  • Standardized Protocols : Adopt USP/Pharm. Eur. guidelines for melting point determination to ensure reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.